2-(Benzyloxy)-5-formylbenzoic acid
Overview
Description
“2-(Benzyloxy)-5-formylbenzoic acid” is a chemical compound. It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound has a molecular formula of C14H12O3 and an average mass of 228.243 Da .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-formylbenzoic acid” consists of a benzoic acid core with a benzyloxy group attached to the second carbon and a formyl group attached to the fifth carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-5-formylbenzoic acid” include a molecular formula of C14H12O3, an average mass of 228.243 Da, and a monoisotopic mass of 228.078644 Da .
Scientific Research Applications
Scale-Up Synthesis Applications
2-(Benzyloxy)-5-formylbenzoic acid and its derivatives find application in the efficient scale-up synthesis of biologically significant compounds. For example, the synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate in various biologically important compounds, has been achieved efficiently using continuous flow-flash chemistry, which is challenging in conventional batch processes (Seto et al., 2019).
Solid-State NMR Study
The compound and its related structures, like 2-acylbenzoic acids, have been studied using solid-state 17O NMR. This research provides insights into the chemical shifts and nuclear quadrupolar coupling tensors for various functional groups in these compounds, contributing to a deeper understanding of their molecular structures (Kong et al., 2017).
Multicomponent Reactions
In the realm of chemical synthesis, 2-formylbenzoic acid, a related compound, plays a crucial role in multicomponent reactions. For instance, it participates in reactions to prepare alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives and isochromeno[3,4-b]pyrrole derivatives. These reactions highlight the importance of 2-formylbenzoic acid derivatives in constructing complex molecular structures in a single synthetic step (Soleimani & Zainali, 2011).
Synthesis of Heterocyclic Compounds
Another application is in the synthesis of heterocyclic compounds. For instance, transformations of 2-formylbenzoic acid provide direct access to various heterocyclic organic compounds like phthalides and isoindolinones, demonstrating its versatility as a starting material in organic synthesis (Niedek et al., 2016).
Bioorthogonal Coupling Reactions
2-Formylbenzoic acid derivatives are also significant in bioorthogonal coupling reactions. These reactions are important in biochemistry for modifying biomolecules in living organisms without interfering with native biochemical processes. For instance, the reaction of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid results in a stable product under physiologically compatible conditions, showcasing its potential in bioconjugation and drug delivery applications (Dilek et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for “2-(Benzyloxy)-5-formylbenzoic acid” were not found in the retrieved papers, there is ongoing research into the development of therapeutic peptides, which could potentially involve benzylic compounds . Additionally, the development of new boron reagents for Suzuki–Miyaura coupling could also be a future direction .
properties
IUPAC Name |
5-formyl-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVXHXKTPOQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359555 | |
Record name | 2-(benzyloxy)-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-formylbenzoic acid | |
CAS RN |
169209-25-0 | |
Record name | 2-(benzyloxy)-5-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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